(5-Methyl-tetrazol-2-yl)-acetic acid
Overview
Description
(5-Methyl-tetrazol-2-yl)-acetic acid is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-tetrazol-2-yl)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-methyl-tetrazole with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (5-Methyl-tetrazol-2-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alcohols, amines, and acid chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with alcohols can produce esters.
Scientific Research Applications
(5-Methyl-tetrazol-2-yl)-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5-Methyl-tetrazol-2-yl)-acetic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of biologically active molecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Tetrazole: A parent compound with a similar ring structure but without the methyl and acetic acid substituents.
(5-Methyl-tetrazol-1-yl)-acetic acid: A positional isomer with the acetic acid moiety at a different position on the tetrazole ring.
(5-Methyl-tetrazol-2-yl)-propionic acid: A homologous compound with a propionic acid moiety instead of acetic acid.
Uniqueness: (5-Methyl-tetrazol-2-yl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tetrazole ring with a methyl group and an acetic acid moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(5-methyltetrazol-2-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-3-5-7-8(6-3)2-4(9)10/h2H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOQKZDTRDPFNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901235 | |
Record name | NoName_327 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21743-65-7 | |
Record name | 5-Methyl-2H-tetrazole-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21743-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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